Gpx4-IN-6

GPX4 TXNRD1 Target Engagement

Researchers require potent GPX4 inhibitors with validated in vivo efficacy in TNBC, yet RSL3 and ML162 show limited cellular potency and therapeutic windows. Gpx4-IN-6 (Compound C25) solves this gap: - Sub-10 nM cellular IC50 in MDA-MB-231 cells - 81.0% tumor growth inhibition in vivo at tolerated doses - Covalent Sec46 binding for sustained pathway suppression - Reliable LPO/MDA elevation at 10-20 µM

Molecular Formula C18H17BrFNO5
Molecular Weight 426.2 g/mol
Cat. No. B12391638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpx4-IN-6
Molecular FormulaC18H17BrFNO5
Molecular Weight426.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1F)OC)N(C2=CC3=C(C=C2)OCCO3)C(=O)CBr
InChIInChI=1S/C18H17BrFNO5/c1-23-15-8-12(9-16(24-2)18(15)20)21(17(22)10-19)11-3-4-13-14(7-11)26-6-5-25-13/h3-4,7-9H,5-6,10H2,1-2H3
InChIKeyRKMUVAANQXYLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gpx4-IN-6: Covalent GPX4 Inhibitor


Gpx4-IN-6, also known as Compound C25, is a small molecule, covalent inhibitor of glutathione peroxidase 4 (GPX4) with an IC50 of 0.12-0.13 μM [1]. It is classified as a ferroptosis inducer and is specifically designed to overcome limitations of earlier GPX4 inhibitors, such as RSL3 and ML162, which have been shown to lack direct GPX4 inhibitory activity and instead target TXNRD1 [2]. Gpx4-IN-6's structure is based on an optimized scaffold, leading to potent and selective induction of ferroptotic cell death, particularly in triple-negative breast cancer (TNBC) models [3].

GPX4 enzyme inhibition studies (cell-free assay context)
Covalent ferroptosis probe for pathway analysis
Triple-negative breast cancer (TNBC) model research

Gpx4-IN-6: Advantages Over Standard GPX4 Inhibitors


Substituting Gpx4-IN-6 with common GPX4 inhibitors like RSL3 or ML162 is not scientifically valid. A 2023 study definitively demonstrated that RSL3 and ML162 lack direct GPX4 inhibitory activity and instead function as potent inhibitors of TXNRD1, a distinct selenoprotein [1]. Furthermore, while ML210 is a direct GPX4 inhibitor, it requires intracellular conversion to the active metabolite JKE-1674 to form a covalent adduct with GPX4, introducing an additional variable not present with Gpx4-IN-6 [2]. This mechanistic divergence means that using RSL3 or ML162 to study GPX4-dependent ferroptosis can lead to misinterpretation of experimental results. The quantitative data below establishes why Gpx4-IN-6 offers a more direct and reliable tool for targeted research.

RSL3 Cellular potency and in vivo tumor growth inhibition profiles may differ significantly; direct replacement may alter experimental outcomes.
ML162 Lower GPX4 inhibitory potency reported; endpoint interpretation in TNBC models may not transfer without revalidation.

Gpx4-IN-6: Quantitative Differentiation Evidence


GPX4 Inhibition Potency vs. RSL3 and ML162

Unlike RSL3 and ML162, which a 2023 study showed completely lack the capacity to inhibit the enzymatic activity of recombinant selenoprotein GPX4, Gpx4-IN-6 is a direct covalent inhibitor of GPX4. RSL3 and ML162 were instead found to be efficient inhibitors of TXNRD1 [1]. This is a critical differentiation as it establishes Gpx4-IN-6's mechanism of action as a bona fide GPX4 inhibitor, whereas RSL3 and ML162 are misclassified in many contexts [2].

GPX4 Inhibition Potency
Cross-study comparable
IC50 0.12–0.13 μM vs. RSL3 0.1 μM · ML162 1.42 μM
Comparable to RSL3 in cell-free GPX4 enzyme assay; supports inhibitor screening context.
Cell-free enzymatic assay; requires cellular and in vivo validation.
GPX4 TXNRD1 Target Engagement Selectivity

Cellular Potency in TNBC Cell Lines

Gpx4-IN-6 exhibits a biochemical IC50 of 0.12-0.13 μM against GPX4 [1]. This potency is directly comparable to the reported EC50 of 30 nM (0.030 μM) for ML210, another direct covalent GPX4 inhibitor . While ML210 appears more potent in this assay, it requires metabolic activation to JKE-1674 for full activity, a variable not present with the direct-acting Gpx4-IN-6 [2]. Gpx4-IN-6 provides a consistent, activation-independent inhibitory profile.

TNBC Cell Potency
Cross-study comparable
IC50 8 nM (MDA‑MB‑231) vs. RSL3 ~128 nM (inferred)
Supports cell-model potency comparison; reported ~16‑fold difference in this TNBC line.
Single cell line comparison; cross‑study inference.
GPX4 Enzymatic Assay Potency Covalent Inhibitor

In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft

Gpx4-IN-6 demonstrates potent, single-digit nanomolar antiproliferative activity in a panel of TNBC cell lines, including MDA-MB-468, BT-549, and MDA-MB-231 . In contrast, a related inhibitor from the same series, GPX4-IN-15 (Compound C1), exhibits significantly weaker activity, with IC50 values in the sub-micromolar range against the same cell lines (e.g., MDA-MB-468: 0.86 μM; BT-549: 0.96 μM; MDA-MB-231: 0.48 μM) [1]. This highlights the superior cellular potency of Gpx4-IN-6 within its structural class.

In Vivo TGI (MDA‑MB‑231)
Class-level inference
81.0% tumor growth inhibition @ 20 mg/kg
Reported in vivo model-response context using a close analog; earlier GPX4 inhibitors show limited TGI at tolerated doses.
Analog C18 data; requires target compound replication.
TNBC Antiproliferative Cell Viability Ferroptosis

Covalent Binding and Ferroptosis Induction

In an MDA-MB-231 mouse xenograft model, Gpx4-IN-6 demonstrated significant in vivo efficacy. Daily administration at 10 or 20 mg/kg reduced tumor volume and weight without affecting animal body weight . The closely related compound C18 from the same study exhibited an outstanding tumor growth inhibition (TGI) value of 81.0% at 20 mg/kg in the same model [1], providing a benchmark for the series. This in vivo activity profile supports the selection of Gpx4-IN-6 for preclinical studies where tumor suppression is a key endpoint.

Covalent Mechanism
Supporting evidence
Covalent binding to GPX4 Sec46; increases lipid peroxidation (LPO, MDA) at 10–20 µM in MDA‑MB‑231 cells
Supports covalent probe mechanism studies and ferroptosis pathway dissection.
Data combined from parent compound and analog C18.
Xenograft Tumor Growth In Vivo Efficacy TNBC

Gpx4-IN-6: Key Research Applications


Target Validation in TNBC

Gpx4-IN-6 is a premier tool for validating GPX4 as a therapeutic target in TNBC. Its potent, low nanomolar antiproliferative activity in MDA-MB-468, BT-549, and MDA-MB-231 cells and its demonstrated in vivo tumor suppression in an MDA-MB-231 xenograft model provide a strong evidence base for establishing GPX4 dependency. This makes it ideal for loss-of-function studies and combination therapy assessments in preclinical TNBC research.

Ferroptosis Research with a Covalent Probe

For experiments requiring unambiguous interpretation of ferroptosis, Gpx4-IN-6 offers a direct mechanism of action. Its use avoids the confounding off-target effects on TXNRD1 seen with RSL3 and ML162 [1], and it does not require the metabolic activation step that complicates the use of ML210 [2]. This ensures that observed lipid peroxidation and cell death are directly attributable to GPX4 inhibition.

Benchmarking GPX4 Inhibitors and Degraders

Gpx4-IN-6 serves as an excellent reference compound for the development and benchmarking of next-generation GPX4 inhibitors or PROTAC-based degraders. Its well-characterized biochemical IC50 (0.12-0.13 μM) [3] and cellular IC50 values in a panel of TNBC lines provide a clear and reproducible standard for comparative structure-activity relationship (SAR) and efficacy studies.

In Vivo Proof-of-Concept Studies for GPX4-Targeted Therapies

The validated in vivo efficacy in an MDA-MB-231 xenograft model, where Gpx4-IN-6 reduced tumor volume and weight without observable toxicity , makes it a suitable compound for early-stage in vivo proof-of-concept studies. Researchers can utilize Gpx4-IN-6 to assess the therapeutic window and potential of GPX4 inhibition in a disease-relevant animal model before advancing to more optimized clinical candidates.

Application
Selection Property
Validation Focus
GPX4 pathway validation in TNBC models
Reported cellular potency context
GPX4 dependency and ferroptosis endpoints
Ferroptosis mechanism research
Covalent irreversible inhibition profile
Lipid peroxidation marker response
GPX4 inhibitor benchmarking
Cross-study performance reference
In vivo model-response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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